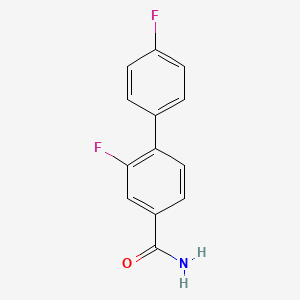

4',2-Difluorobiphenyl-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFORKFBNRGVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 4 ,2 Difluorobiphenyl 4 Carboxamide

Reactions at the Carboxamide Group

The carboxamide functional group (-CONH₂) is a versatile handle for chemical derivatization, allowing for modifications at both the nitrogen and the carbonyl carbon.

The nitrogen atom of the primary amide in 4',2-Difluorobiphenyl-4-carboxamide can act as a nucleophile, participating in N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and biological target engagement.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved under basic conditions. The use of a suitable base, such as sodium hydride or cesium fluoride-Celite, can deprotonate the amide, generating a more potent nucleophile that can then react with an alkyl halide. capes.gov.br The choice of the alkylating agent allows for the introduction of a wide array of alkyl and substituted alkyl groups. For instance, the use of a commercially available Ruthenium-based catalyst has been shown to facilitate the N-alkylation of aromatic primary amines with various primary alcohols, a methodology that could potentially be adapted for carboxamides. nih.gov

N-Acylation: N-acylation leads to the formation of imides. This transformation can be accomplished using various acylating agents, such as acid chlorides, anhydrides, or activated esters, often in the presence of a base. researchgate.netnih.gov Organocatalytic methods have also been developed for the direct oxidative N-acylation of primary amides with aldehydes, providing an efficient route to a diverse range of imides. organic-chemistry.org These reactions are crucial for creating more complex structures and for probing the electronic and steric requirements of biological targets. nih.gov

The carbonyl group of the carboxamide can be reduced to a methylene (B1212753) group (-CH₂-), converting the carboxamide into an amine. This transformation is a key step in the synthesis of many biologically active compounds. Common reducing agents for this purpose include strong, non-selective hydrides like lithium aluminum hydride. mdpi.com However, more recent methods have focused on the development of milder and more selective catalytic systems. For example, a protocol utilizing borane-ammonia in the presence of titanium tetrachloride has been shown to efficiently reduce a variety of aromatic and aliphatic carboxamides to their corresponding amines. mdpi.comnih.gov The reduction of the carboxamide in 4',2-Difluorobiphenyl-4-carboxamide would yield 4'-(aminomethyl)-4,2'-difluorobiphenyl, providing a new point for further derivatization.

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) Rings

The two phenyl rings of 4',2-Difluorobiphenyl-4-carboxamide are susceptible to electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the electronic and steric effects of the existing substituents: the two fluorine atoms and the carboxamide group.

Electrophilic Aromatic Substitution (EAS): In an electrophilic attack, the directing effects of the substituents determine the position of the incoming electrophile.

Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. libretexts.org However, due to its high electronegativity, it is also a deactivating group through its inductive effect.

Carboxamide Group: The carboxamide group is a deactivating, meta-directing group. Its carbonyl moiety withdraws electron density from the aromatic ring through resonance, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group. libretexts.org

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is favored on aromatic rings bearing electron-withdrawing groups and good leaving groups.

Fluorine as a Leaving Group: Fluorine is a common leaving group in S_NAr reactions on activated aromatic rings. nih.gov The presence of the electron-withdrawing carboxamide group on the other ring and the second fluorine atom can influence the reactivity of the C-F bonds towards nucleophilic attack.

Regioselectivity: In polyfluorinated aromatic compounds, the site of nucleophilic attack is often determined by the stability of the Meisenheimer intermediate. nih.gov For fluorinated biphenyls, substitution often occurs at the position para to the other ring. researchgate.net In the case of 4',2-Difluorobiphenyl-4-carboxamide, nucleophilic attack could potentially occur at the 4'-position or the 2-position, displacing a fluorine atom. The relative reactivity of these positions would depend on the ability of the substituents to stabilize the transient negative charge. Studies on pentafluoropyridine (B1199360) have shown that the reaction conditions and the nature of the nucleophile play a crucial role in determining the site of substitution. rsc.org

Fluorinated biphenyls are a class of compounds with significant applications in materials science and medicinal chemistry due to the unique properties conferred by the fluorine atoms. acs.org The carbon-fluorine bond is strong, and the introduction of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. nih.gov The synthesis of fluorinated biphenyls is often achieved through cross-coupling reactions, such as the Suzuki reaction. acs.org The reactivity of these compounds in subsequent transformations is an area of active research. For instance, the introduction of fluorine can affect the planarity of the biphenyl system, which in turn can influence its interaction with biological targets.

Exploration of Derivatization for Structure-Property Relationship Studies

The systematic derivatization of 4',2-Difluorobiphenyl-4-carboxamide is a valuable strategy for establishing structure-property relationships (SPR). By modifying different parts of the molecule and evaluating the resulting changes in physicochemical and biological properties, it is possible to design new compounds with optimized characteristics.

The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability and binding affinity. nih.gov The replacement of a carboxylic acid with fluorinated alcohols or phenols has been shown to significantly decrease acidity while increasing lipophilicity and permeability. nih.gov

Structure-activity relationship (SAR) studies on various biphenyl carboxamide derivatives have been conducted to develop compounds with a range of biological activities. For example, SAR studies on O-biphenyl-3-yl carbamates have led to the identification of potent enzyme inhibitors. These studies highlight the importance of the substitution pattern on the biphenyl rings for biological activity.

By systematically preparing derivatives of 4',2-Difluorobiphenyl-4-carboxamide through the reactions described above (N-alkylation, N-acylation, reduction, electrophilic and nucleophilic substitution), and assessing their properties, a comprehensive SPR can be developed. This knowledge can then be used to guide the design of new molecules with tailored properties for specific applications.

Systematic Introduction of Substituents on Phenyl Rings

The introduction of new functional groups onto the phenyl rings of 4',2-difluorobiphenyl-4-carboxamide can be achieved through several synthetic strategies. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The fluorine atoms are ortho, para-directing, while the carboxamide group is meta-directing. This complex interplay necessitates careful selection of reaction conditions to achieve the desired substitution pattern.

Electrophilic Aromatic Substitution:

While the difluorobiphenyl system is generally deactivated towards electrophilic aromatic substitution, forcing conditions can be employed to introduce substituents. For instance, nitration can be achieved using strong nitrating agents, with the nitro group expected to add to the positions most activated by the fluorine atoms and least deactivated by the amide group. Subsequent reduction of the nitro group can provide an amino functionality, which can be further derivatized.

Directed Ortho-Metalation (DoM):

A more regioselective method for functionalizing the phenyl rings is directed ortho-metalation. The amide group, after deprotonation with a strong base such as an organolithium reagent, can direct metalation to the ortho position (C3). Similarly, the fluorine atom at the 2'-position can direct lithiation to the adjacent C3' position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions:

To utilize powerful palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, a halogenated precursor of 4',2-difluorobiphenyl-4-carboxamide is required. For example, starting from a bromo-substituted analogue, various aryl, heteroaryl, or alkyl groups can be introduced via Suzuki coupling. Similarly, the Buchwald-Hartwig amination of a halo-substituted derivative allows for the formation of new carbon-nitrogen bonds, introducing a diverse array of amino groups.

Modification of the Amide Nitrogen and Carbonyl Linker

The amide group of 4',2-difluorobiphenyl-4-carboxamide is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with altered properties.

N-Alkylation and N-Arylation:

The nitrogen atom of the amide can be functionalized through alkylation or arylation reactions. N-alkylation can be achieved using various alkyl halides in the presence of a base. For N-arylation, palladium-catalyzed Buchwald-Hartwig amination provides an efficient method for coupling the amide with aryl halides. These modifications are crucial in the synthesis of complex molecules, including the cannabinoid-1 receptor (CB1R) inverse agonist taranabant, which features a substituted piperidinyl group attached to the amide nitrogen.

Reduction of the Carbonyl Group:

The carbonyl group of the amide can be reduced to a methylene group, converting the carboxamide to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. This reaction provides a pathway to novel benzylamine (B48309) derivatives.

Conversion to Thioamide:

The oxygen atom of the carbonyl group can be replaced with a sulfur atom to form a thioamide. This transformation is commonly achieved using Lawesson's reagent or phosphorus pentasulfide. Thioamides are valuable intermediates in heterocyclic synthesis and can exhibit unique biological activities.

Hydrolysis:

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid, 4',2-difluorobiphenyl-4-carboxylic acid sigmaaldrich.com. This carboxylic acid is a versatile intermediate that can be converted to other functional groups, such as esters or acid halides, for further derivatization.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Torsion angles, which describe the rotation around bonds, are crucial for understanding the three-dimensional structure. The torsion angle of the central amide group plane with respect to the aromatic rings is a key determinant of the molecule's shape. In a similar tri-fluorinated benzamide, this angle was found to be approximately 23-24°.

| Bond | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.37 - 1.40 |

| C-C (inter-ring) | ~1.49 |

| C-F | ~1.35 |

| C-N (amide) | ~1.33 |

| C=O (amide) | ~1.23 |

| Angle | Typical Value (°) |

|---|---|

| C-C-C (aromatic) | ~120 |

| C-C-C (inter-ring) | ~120 |

The most significant conformational feature of a biphenyl system is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho substituents and the electronic effects that favor planarity for extended π-conjugation. In the solid state, 2,2'-difluorobiphenyl (B165479) adopts a conformation with a dihedral angle of 58°. For the larger spiro-pyrrolizidine derivative containing the 2',4'-difluorobiphenyl moiety, the difluorophenyl group is oriented at a significant angle of 54.3(1)° with respect to the oxindole (B195798) moiety it is attached to, indicating a twisted conformation. This twisting is a common feature in ortho-substituted biphenyls.

Intermolecular interactions are the driving forces for the self-assembly of molecules in the crystalline state. For 4',2-Difluorobiphenyl-4-carboxamide, several types of interactions are expected to be significant.

Hydrogen Bonding: The carboxamide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice, it is highly probable that molecules will form hydrogen-bonded dimers or chains. For instance, in a related spiro-pyrrolizidine derivative, molecules are linked via N—H⋯O hydrogen bonds, forming dimers. Strong intermolecular hydrogen bonds are a primary driving force in the crystal packing of similar sulfonamides.

π-π Stacking: The aromatic nature of the biphenyl system allows for π-π stacking interactions between adjacent molecules. The geometry of this stacking (e.g., face-to-face, offset) will be influenced by the dihedral angle and the electronic nature of the rings.

C-H...F Interactions: The presence of fluorine atoms provides the opportunity for weak C-H...F hydrogen bonds. These interactions, while individually weak, can collectively contribute to the stability of the crystal packing. The analysis of organic fluorine-mediated intermolecular interactions has shown that C-F⋯H-C interactions are a major contributor to the crystal structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis (NCA)

Vibrational spectroscopy provides a fingerprint of a molecule, with different functional groups absorbing infrared radiation or scattering Raman light at characteristic frequencies. The analysis of these spectra, often aided by computational methods like Normal Coordinate Analysis (NCA) based on Density Functional Theory (DFT), allows for the assignment of specific vibrational modes.

While specific experimental spectra for 4',2-Difluorobiphenyl-4-carboxamide are not detailed in the provided search results, a comparative analysis with related compounds such as Biphenyl-4-carboxylic acid and 2,4-difluorobiphenyl (B1582794) allows for a reliable prediction of the key vibrational modes.

C-H Stretching: The aromatic C-H stretching vibrations are expected in the range of 3100-3000 cm⁻¹. For 2,4-difluorobiphenyl, these have been observed at 3071 cm⁻¹ in the FT-IR spectrum and at 3059 and 3080 cm⁻¹ in the Raman spectrum.

N-H Stretching: The N-H stretching vibration of the amide group typically appears as a strong band in the region of 3400-3200 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding.

C=O Stretching: The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum, typically found between 1680 and 1630 cm⁻¹.

C-F Stretching: The C-F stretching vibrations give rise to strong absorptions in the fingerprint region of the IR spectrum, usually between 1350 and 1100 cm⁻¹.

Ring Vibrations: The characteristic stretching and bending vibrations of the phenyl rings occur in the 1600-1400 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Key Characteristics |

|---|---|---|

| N-H Stretch | 3400 - 3200 | Strong, sensitive to H-bonding |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to weak |

| C=O Stretch (Amide I) | 1680 - 1630 | Very strong in IR |

| N-H Bend (Amide II) | 1640 - 1550 | Medium to strong |

| C=C Stretch (aromatic) | 1600 - 1400 | Multiple bands, variable intensity |

| C-F Stretch | 1350 - 1100 | Strong in IR |

The vibrational frequencies of the biphenyl core are perturbed by the fluorine and carboxamide substituents. The electron-withdrawing nature of the fluorine atoms can lead to a blue shift (higher frequency) of some of the ring vibrational modes. The carboxamide group, through its electronic and mass effects, will also significantly influence the vibrational spectrum. A comparative study on biphenyl derivatives has shown the distinct effects of carboxyl, acetyl, and fluoro substituents on the vibrational frequencies of the biphenyl core. For instance, the C=O stretching frequency is highly dependent on the electronic environment and any intermolecular interactions, particularly hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4',2-Difluorobiphenyl-4-carboxamide, a combination of 1H, 13C, and 19F NMR techniques would provide a complete picture of its molecular framework and conformational dynamics.

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus.

1H NMR: The proton NMR spectrum of 4',2-Difluorobiphenyl-4-carboxamide is expected to show distinct signals for the aromatic protons and the amide protons. The protons on the carboxamide-bearing ring (the 'A' ring) and the 2-fluorophenyl ring (the 'B' ring) will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons ortho to the carboxamide group on the 'A' ring are expected to be deshielded and appear at the downfield end of this region. The protons on the 'B' ring will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The amide protons (-CONH2) would likely appear as two broad singlets due to hindered rotation around the C-N bond, typically in the range of 5.5-8.5 ppm.

13C NMR: The 13C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons will resonate between 110 and 165 ppm. The carbons directly bonded to fluorine atoms will exhibit large one-bond C-F coupling constants (1JCF), a key feature for their identification. The carbon attached to the fluorine at the 2'-position will show a significant downfield shift due to the electronegativity of the fluorine.

19F NMR: The 19F NMR spectrum is the most direct method for observing the fluorine atoms. Two distinct signals are expected, one for the 4'-fluoro substituent and one for the 2'-fluoro substituent. The chemical shifts of these fluorine atoms will be influenced by their position on the biphenyl system. The 2'-fluoro signal may be broader due to restricted rotation around the biphenyl linkage.

Table 1: Predicted 1H, 13C, and 19F NMR Chemical Shift Ranges for 4',2-Difluorobiphenyl-4-carboxamide (Note: These are estimated values based on analogous structures.)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| 1H | Amide (NH2) | 5.5 - 8.5 (broad) |

| Aromatic (H) | 7.0 - 8.5 | |

| 13C | Carbonyl (C=O) | 165 - 170 |

| Aromatic (C) | 110 - 145 | |

| Aromatic (C-F) | 155 - 165 (doublet) | |

| Aromatic (C-C=O) | 130 - 140 | |

| Aromatic (C-Cipso) | 135 - 145 | |

| 19F | 2'-Fluoro | -110 to -130 |

| 4'-Fluoro | -100 to -120 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks within each aromatic ring. Cross-peaks would be observed between adjacent protons, allowing for the mapping of the spin systems of both the 4-carboxamide-phenyl and the 2,4-difluorophenyl rings.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for establishing the connectivity between the two aromatic rings and the carboxamide group. For instance, correlations from the protons on one ring to the ipso-carbon of the other ring would confirm the biphenyl linkage. Correlations from the protons ortho to the amide group to the carbonyl carbon would confirm the position of the carboxamide substituent.

The presence of the fluorine atom at the 2'-position introduces steric hindrance, which can lead to restricted rotation around the C1-C1' bond of the biphenyl system. This phenomenon, known as atropisomerism, can result in the existence of stable or slowly interconverting rotational isomers (rotamers) at room temperature.

Variable temperature (VT) NMR spectroscopy is the ideal technique to study this dynamic process. rsc.org At low temperatures, the rotation around the biphenyl bond might be slow enough on the NMR timescale to observe separate signals for each rotamer. As the temperature is increased, the rate of rotation increases, leading to the broadening of these signals. At a specific temperature, known as the coalescence temperature, the separate signals merge into a single, averaged signal. By analyzing the spectra at different temperatures, the energy barrier for this rotational process can be calculated, providing valuable insight into the conformational flexibility of the molecule. This has been demonstrated in studies of other ortho-substituted biphenyls. fapesp.br

Mass Spectrometry for Molecular Fragmentation and Isotopic Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

For 4',2-Difluorobiphenyl-4-carboxamide (C13H9F2NO), the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key expected fragmentation pathways would include:

Loss of the amide group (-NH2) or the entire carboxamide group (-CONH2).

Cleavage of the bond between the two phenyl rings, leading to fragments corresponding to the individual substituted phenyl cations.

Loss of fluorine atoms, although this is generally less common than other fragmentations.

The presence of two fluorine atoms would not significantly alter the isotopic pattern from that of a typical organic molecule, as fluorine is monoisotopic (19F).

Table 2: Predicted Key Mass Spectrometry Fragments for 4',2-Difluorobiphenyl-4-carboxamide (Note: These are predicted fragmentation patterns.)

| m/z (Predicted) | Identity of Fragment |

| 233 | [M]+ (Molecular Ion) |

| 217 | [M - NH2]+ |

| 189 | [M - CONH2]+ |

| 120 | [C7H4O]+ (Benzoyl cation) |

| 113 | [C6H3F2]+ (Difluorophenyl cation) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. ijaerd.org It is frequently employed to determine the ground state properties of molecules by approximating the exchange-correlation energy that accounts for electron-electron interactions.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable form of a molecule. nih.gov For 4',2-Difluorobiphenyl-4-carboxamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be used to determine its equilibrium geometry. ijaerd.orgresearchgate.net

Table 1: Representative Predicted Geometrical Parameters for 4',2-Difluorobiphenyl-4-carboxamide (Note: The following values are illustrative, based on standard bond lengths and angles and findings from structurally similar compounds.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (Biphenyl Link) | Bond length between the two phenyl rings | ~1.49 Å |

| C-F | Bond length of the carbon-fluorine bond | ~1.35 Å |

| C=O (Amide) | Bond length of the carbonyl double bond | ~1.23 Å |

| C-N (Amide) | Bond length of the amide carbon-nitrogen bond | ~1.33 Å |

| Φ (C-C-C-C) | Dihedral angle between the phenyl rings | 45° - 60° |

The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. nih.govschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive. nih.gov For the related compound 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, DFT calculations determined the HOMO energy to be -5.99 eV and the LUMO energy to be -1.95 eV, resulting in an energy gap of 4.04 eV. researchgate.net The HOMO was found to be localized on the aminopyrimidine ring, while the LUMO was distributed over the difluorobiphenyl moiety. For 4',2-Difluorobiphenyl-4-carboxamide, one would expect the HOMO to be located on the phenyl ring bearing the electron-donating amide group, while the LUMO would likely be centered on the difluoro-substituted ring due to the electron-withdrawing nature of the fluorine atoms.

Table 2: Calculated Frontier Molecular Orbital Energies for a Structurally Similar Compound (Data for 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.99 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 4.04 |

Charge distribution analysis provides insight into how electrons are shared among the atoms in a molecule. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to calculate the partial atomic charges. tandfonline.com This information helps to identify electrostatic interactions and reactive sites within the molecule.

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in 4',2-Difluorobiphenyl-4-carboxamide (Note: These values are representative examples and not from a specific calculation on the target molecule.)

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.5 to -0.6 |

| N (Amide) | -0.7 to -0.9 |

| F (at C2') | -0.2 to -0.3 |

| F (at C4') | -0.2 to -0.3 |

| C (Carbonyl) | +0.6 to +0.7 |

A Molecular Electrostatic Potential (MESP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack.

For 4',2-Difluorobiphenyl-4-carboxamide, the MESP would show the most negative potential localized around the highly electronegative carbonyl oxygen atom, with significant negative potential also associated with the fluorine atoms. researchgate.net The most positive potential would be found on the hydrogen atoms of the amide (-NH₂) group, making them potential hydrogen bond donors. researchgate.net The aromatic rings would exhibit an intermediate potential.

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. tandfonline.comnih.gov This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. These interactions are quantified using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a stronger interaction. nih.gov

Table 4: Plausible NBO Second-Order Perturbation Energies (E(2)) for 4',2-Difluorobiphenyl-4-carboxamide (Note: These are illustrative examples of expected intramolecular interactions.)

| Donor NBO | Acceptor NBO | Interaction Type | Illustrative E(2) (kcal/mol) |

|---|---|---|---|

| n(N) | π(C-C) of Phenyl Ring | Lone Pair -> Antibonding π | > 30 |

| n(O) | σ(C-N) of Amide | Lone Pair -> Antibonding σ | ~ 5-10 |

| n(F) | π(C-C) of Phenyl Ring | Lone Pair -> Antibonding π | ~ 2-5 |

| π(C-C) | π(C-C) | Intra-ring π-delocalization | ~ 15-25 |

Conformational Analysis via Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) provides a multidimensional representation of a molecule's energy as a function of its geometry. longdom.org A PES scan is a computational method where one or more geometric parameters, such as a dihedral angle, are systematically varied, and the energy is calculated at each step, while optimizing the remaining degrees of freedom. aps.org This "relaxed scan" is essential for exploring conformational landscapes, identifying stable conformers, and determining the energy barriers for rotation around single bonds. longdom.org

For 4',2-Difluorobiphenyl-4-carboxamide, a key conformational feature is the rotation around the C-C single bond connecting the two phenyl rings. A PES scan of the corresponding dihedral angle would reveal the energy profile of this rotation. The scan would likely show energy minima corresponding to the most stable, twisted conformations and energy maxima corresponding to transition states (e.g., the sterically hindered planar conformation). This analysis helps to understand the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Table 5: Illustrative Potential Energy Surface Scan Data for Biphenyl (B1667301) Ring Rotation (Note: This table illustrates the expected trend from a PES scan of the inter-ring dihedral angle.)

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | ~5.0 - 7.0 | Eclipsed (Transition State) |

| 30 | ~1.0 - 2.0 | Twisted |

| 50 | 0.0 | Twisted (Energy Minimum) |

| 70 | ~1.0 - 2.0 | Twisted |

| 90 | ~2.0 - 3.0 | Perpendicular (Transition State) |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing detailed information on fluctuations and conformational changes. nih.gov By simulating the motions of atoms and molecules, MD can reveal the accessible conformations of 4',2-Difluorobiphenyl-4-carboxamide in different environments.

These simulations track the trajectory of each atom in the system over time by integrating Newton's laws of motion. The forces between atoms are calculated using a force field, which is a set of empirical energy functions. This allows for the exploration of the molecule's conformational landscape, identifying stable and transient shapes the molecule can adopt. nih.gov The flexibility of the biphenyl core and the rotation around the amide bond are key dynamic features that can be investigated. Understanding the conformational dynamics is crucial as it can influence the molecule's ability to interact with biological targets. nih.gov

Molecular Docking Simulations for Interaction Prediction with Macromolecular Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the interaction between a small molecule (ligand), such as 4',2-Difluorobiphenyl-4-carboxamide, and a macromolecule, typically a protein. nih.govnih.gov

Prediction of Binding Modes and Orientations

Molecular docking algorithms explore a vast number of possible conformations and orientations of the ligand within the binding site of a receptor. chemrxiv.org The goal is to identify the most geometrically and energetically favorable binding mode. nih.gov Scoring functions are used to rank the different poses, providing a prediction of the most likely binding orientation. nih.gov For 4',2-Difluorobiphenyl-4-carboxamide, docking studies can predict how it fits into the active site of a target protein, revealing the specific orientation of its difluorobiphenyl and carboxamide moieties. ugm.ac.idunifi.it The accuracy of these predictions is often validated by comparing the docked pose with experimental data when available. ugm.ac.id

Identification of Key Intermolecular Interactions (e.g., hydrogen bonds, hydrophobic contacts)

Once a plausible binding mode is predicted, the intermolecular interactions between the ligand and the receptor can be analyzed in detail. researchgate.net These interactions are crucial for the stability of the ligand-receptor complex. For 4',2-Difluorobiphenyl-4-carboxamide, key interactions could include:

Hydrogen Bonds: The carboxamide group contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), which can form strong, directional interactions with appropriate residues in the protein's binding site. researchgate.net

Hydrophobic Contacts: The biphenyl ring system is largely nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The fluorine atoms on the biphenyl ring may participate in halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic center.

π-Interactions: The aromatic rings of the biphenyl group can participate in π-π stacking or π-cation interactions with aromatic residues of the protein. researchgate.net

Identifying these key interactions provides valuable information for understanding the basis of molecular recognition and can guide the design of new molecules with improved binding affinity and selectivity. nih.gov

Conceptual DFT for Chemical Reactivity Analysis (e.g., Fukui functions, Electrophilicity/Nucleophilicity Indices)

Conceptual Density Functional Theory (DFT) is a branch of quantum chemistry that provides a framework for understanding and predicting chemical reactivity. nih.gov It utilizes various descriptors derived from the electron density to characterize the reactivity of a molecule. scholarsresearchlibrary.com

Fukui Functions: The Fukui function is a key descriptor in conceptual DFT that identifies the regions in a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.netscm.com It measures the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com For 4',2-Difluorobiphenyl-4-carboxamide, calculating the Fukui functions can pinpoint specific atoms that are likely to be involved in chemical reactions.

Structure Property Relationship Spr Investigations of Fluorinated Biphenyl Carboxamides

Correlation of Fluorine Substitution Patterns with Molecular Geometry and Flexibility

In a computational study of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, which contains the 2',4'-difluorobiphenyl moiety, density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level revealed a twisted conformation of the biphenyl (B1667301) system. ijaerd.orgresearchgate.net The dihedral angle between the two phenyl rings is a key parameter in describing this twist. For instance, in a related crystal structure of a spiro compound containing a 2',4'-difluorobiphenyl-4-carbonyl group, the difluorophenyl group is oriented at a significant angle relative to its substituent, confirming a non-planar arrangement in the solid state. nih.gov

The flexibility of the biphenyl linkage is also affected by fluorine substitution. The presence of ortho-fluorine atoms not only forces a twisted ground-state conformation but also influences the energy barrier to rotation around the central C-C bond.

Table 1: Selected Bond Lengths and Dihedral Angles for a 2',4'-Difluorobiphenyl Derivative

| Parameter | Bond/Atoms | DFT Calculated Value | Experimental Value (if available) |

| Bond Length (Å) | C-C (inter-ring) | ~1.49 | Varies by compound |

| Bond Length (Å) | C-F (ortho) | ~1.35 | Varies by compound |

| Bond Length (Å) | C-F (para) | ~1.36 | Varies by compound |

| Dihedral Angle (°) | Phenyl-Phenyl | ~40 | 54.3 (in a complex derivative) ijaerd.org |

Note: The DFT data is derived from studies on 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. ijaerd.orgresearchgate.net The experimental dihedral angle is from a different, more complex molecule containing the 2',4'-difluorobiphenyl-4-carbonyl moiety. nih.gov

Impact of Carboxamide Rotational Barriers on Overall Molecular Topology

Furthermore, the rotation of the entire carboxamide group relative to the phenyl ring to which it is attached is also a critical factor. The planarity or non-planarity of the carboxamide group with respect to the aromatic ring affects the molecule's ability to engage in hydrogen bonding and other intermolecular interactions. In some fluorinated benzamides, the presence of ortho-fluorine atoms can force the carboxamide group out of the plane of the aromatic ring.

Relationship Between Electronic Properties and Potential for Molecular Recognition

The electronic properties of 4',2-Difluorobiphenyl-4-carboxamide are significantly modulated by the highly electronegative fluorine atoms and the polar carboxamide group. These features create a distinct electrostatic potential (ESP) map, which is crucial for understanding how the molecule interacts with biological targets or other molecules in a supramolecular assembly.

Computational studies on related fluorinated biphenyl derivatives provide insight into these electronic characteristics. The fluorine atoms act as weak hydrogen bond acceptors, while the carboxamide group presents both a hydrogen bond donor (N-H) and acceptor (C=O). The distribution of electron density, as visualized by the ESP map, highlights regions of positive and negative potential that can guide molecular recognition events.

DFT calculations on 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine have been used to determine its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijaerd.orgresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Table 2: Calculated Electronic Properties for a 2',4'-Difluorobiphenyl Derivative

| Property | Calculated Value |

| HOMO Energy | Varies by computational method |

| LUMO Energy | Varies by computational method |

| HOMO-LUMO Gap | Varies by computational method |

| Dipole Moment | Varies by computational method |

Note: The specific values for these properties are highly dependent on the computational method and basis set used in the calculation. The data is based on studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. ijaerd.orgresearchgate.net

Comparative Studies with Other Fluorinated Biphenyl Derivatives to Establish Design Principles

To establish design principles for fluorinated biphenyl carboxamides, it is instructive to compare the properties of 4',2-Difluorobiphenyl-4-carboxamide (and its isomer) with other fluorinated biphenyls.

2,2'-Difluorobiphenyl (B165479) vs. 4,4'-Difluorobiphenyl : The position of the fluorine atoms has a dramatic effect on the molecular conformation. 2,2'-Difluorobiphenyl is forced into a twisted conformation, whereas 4,4'-Difluorobiphenyl can adopt a more planar conformation. This fundamental difference in shape will influence crystal packing and solubility. sigmaaldrich.com

Fluorinated Benzamides : The crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide reveals that the presence of multiple fluorine atoms can lead to complex intermolecular interactions, including C-H···F and C-H···O hydrogen bonds, which dictate the supramolecular assembly. eurjchem.com

Effect of the Carboxamide Group : The addition of the carboxamide group introduces strong hydrogen bonding capabilities not present in simple fluorinated biphenyls, leading to more defined and often more complex crystal packing arrangements.

These comparisons underscore that the specific substitution pattern of fluorine atoms, in concert with the carboxamide functionality, allows for the fine-tuning of the three-dimensional structure and electronic properties of the molecule, which are key principles in rational drug and materials design.

Influence of Molecular Shape and Electrostatics on Crystal Packing and Supramolecular Assembly

The molecular shape and electrostatic properties of 4',2-Difluorobiphenyl-4-carboxamide are the primary drivers of its crystal packing and the formation of supramolecular assemblies. The non-planar, twisted conformation of the biphenyl core, combined with the hydrogen bonding capabilities of the carboxamide group, will lead to specific and predictable packing motifs.

Applications As Research Probes and Synthetic Intermediates

Role as a Synthetic Building Block for Complex Organic Molecules

Synthetic building blocks are foundational molecules that chemists use to construct more elaborate chemical structures. Biphenyl (B1667301) derivatives, in particular, are recognized as crucial foundations in organic synthesis due to their prevalence in medicinally active chemicals and functional materials ajgreenchem.com. The fluorinated nature of 4',2-Difluorobiphenyl-4-carboxamide offers a scaffold that can be methodically elaborated upon.

The carboxamide group (-CONH₂) of 4',2-Difluorobiphenyl-4-carboxamide is a versatile functional handle that can be converted into other important chemical groups. Through hydrolysis, under either acidic or basic conditions, the amide can be transformed into a carboxylic acid. This would yield 4',2-Difluorobiphenyl-4-carboxylic acid, a compound class that has been explored for various applications ajgreenchem.comresearchgate.netrsc.org. The general transformation is a fundamental reaction in organic chemistry:

R-CONH₂ + H₂O/H⁺ or OH⁻ → R-COOH + NH₃

Furthermore, the biphenyl structure itself can be modified. While specific examples for the target molecule are not detailed in the provided literature, related biphenyl compounds can undergo transformations. For instance, processes like the Hofmann rearrangement of the amide could yield an amine (4',2-Difluorobiphenyl-4-amine), or Sandmeyer-type reactions on this subsequent amine could introduce a hydroxyl group, leading to a biphenylphenol like 2',4'-Difluorobiphenyl-4-ol clearsynth.com. These transformations highlight the potential of the initial carboxamide as a precursor to a diverse range of functionalized biphenyls.

The carboxamide functional group is a key participant in cyclization reactions to form heterocyclic systems. For example, biphenyl-4-carboxylic acid hydrazide, derived from the corresponding carboxylic acid ester, can be condensed with other molecules to create complex heterocyclic structures like imidazolinones asianpubs.org. Following this logic, 4',2-Difluorobiphenyl-4-carboxamide could be converted to its corresponding hydrazide and serve as an intermediate for new, fluorinated heterocyclic scaffolds. These scaffolds are of high interest in medicinal chemistry due to their presence in a wide array of bioactive compounds. The general approach involves reacting the hydrazide with precursors like 5-oxazolones to build the new ring system asianpubs.org.

Contribution to the Development of New Synthetic Methodologies

New synthetic methods require robust and reliable substrates to test their scope and limitations. The defined structure of 4',2-Difluorobiphenyl-4-carboxamide makes it a suitable candidate for such roles.

Modern organic synthesis heavily relies on the development of novel catalytic reactions, particularly those involving transition metals like palladium and copper scispace.com. Biphenyl structures are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling ajgreenchem.com. Conversely, a molecule like 4',2-Difluorobiphenyl-4-carboxamide, with its specific C-H and C-F bonds, could serve as a substrate to test new C-H activation or C-F functionalization catalysts. While the literature describes catalytic reactions for synthesizing biphenyls or using them to create other compounds, specific studies employing 4',2-Difluorobiphenyl-4-carboxamide as a substrate for new catalytic developments are not prominent scispace.commdpi.com.

Understanding how a chemical reaction proceeds is crucial for its optimization and broader application. Model compounds with well-defined spectroscopic signatures are often used for these mechanistic studies. The fluorine atoms on 4',2-Difluorobiphenyl-4-carboxamide provide excellent probes for ¹⁹F NMR spectroscopy, a highly sensitive technique for monitoring chemical transformations. Although specific studies featuring this molecule were not identified, related carboxamides and fluorinated aromatics are frequently used to elucidate reaction pathways, monitor catalyst behavior, and study the competition between different reaction modes.

Use in Ligand Design and Molecular Recognition Studies

The design of molecules that can selectively bind to biological targets (receptors) or other molecules is a cornerstone of medicinal chemistry and materials science nih.gov. The biphenyl carboxamide scaffold is a well-established pharmacophore in drug design.

The structure of 4',2-Difluorobiphenyl-4-carboxamide contains key features for molecular recognition:

A rigid biphenyl backbone: Provides a defined three-dimensional shape.

Hydrogen bond donors and acceptors: The amide group (-CONH₂) can participate in hydrogen bonding, a critical interaction for molecular recognition nih.gov.

Fluorine atoms: These can form halogen bonds or engage in dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

While specific molecular recognition studies involving 4',2-Difluorobiphenyl-4-carboxamide are not detailed in the available literature, numerous studies have designed and synthesized other biphenyl-4-carboxamide derivatives as ligands for various biological targets, such as the TRPV1 ion channel nih.gov. These studies demonstrate the value of the core scaffold in creating molecules that can interact with biological systems in a specific manner. The principles of receptor-ligand molecular recognition rely on complementary chemical groups and geometries, making the defined structure of this compound a valuable starting point for designing new ligands nih.gov.

Probes for Investigating Specific Interaction Sites in Model Systems

The strategic placement of fluorine atoms in 4',2-Difluorobiphenyl-4-carboxamide and its analogues makes them highly effective as research probes for elucidating molecular recognition events at the atomic level. The fluorine atoms serve as sensitive reporters in biophysical techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing detailed insights into the specific interaction sites within model systems like protein binding pockets.

A notable example of a similar compound being used as a research probe is in the study of transthyretin (TTR), a protein involved in amyloid diseases. Derivatives of difluorobiphenyl carboxylic acid have been instrumental in mapping the thyroxine-binding sites of TTR. In molecular docking simulations and crystallographic studies of related compounds, the difluorobiphenyl moiety penetrates deep into the binding pocket. The fluorine atoms, due to their electronegativity and size, can form specific non-covalent interactions with amino acid residues, helping to define the topology of the binding site. For instance, in a related compound, 2',6'-difluorobiphenyl-4-carboxylic acid, the carboxylate group forms key hydrogen bonds with the lysine residue (Lys15) in the TTR binding pocket, anchoring the molecule. This allows the fluorinated rings to act as probes for the hydrophobicity and steric constraints of the surrounding environment.

The use of ¹⁹F NMR spectroscopy with fluorinated probes like 4',2-Difluorobiphenyl-4-carboxamide offers a powerful method for studying protein-ligand interactions in solution. Since naturally occurring biomolecules are devoid of fluorine, the ¹⁹F NMR signal from a fluorinated ligand is free from background interference. Changes in the chemical shift of the fluorine signals upon binding to a protein can provide valuable information about the binding event, the polarity of the local environment, and conformational changes in both the ligand and the protein.

The following table summarizes the utility of fluorinated biphenyls as probes in different analytical techniques:

| Analytical Technique | Information Gained from Fluorine Probes | Example Application |

| ¹⁹F NMR Spectroscopy | Binding affinity, ligand conformation, local environment polarity, protein conformational changes. | Monitoring the binding of fluorinated ligands to a target protein in solution to determine binding constants and map the interaction surface. |

| X-ray Crystallography | Precise location and orientation of the ligand within the binding site, specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds), solvent structure. | Determining the crystal structure of a protein-ligand complex to visualize the exact binding mode and guide structure-based drug design. |

| Molecular Docking | Predicted binding pose, identification of key interacting residues, estimation of binding affinity. | Simulating the interaction of difluorobiphenyl derivatives with the transthyretin binding pocket to understand the structural basis of binding. |

Optimization of Non-Covalent Interactions for Binding Selectivity

The difluoro substitution pattern on the biphenyl scaffold of 4',2-Difluorobiphenyl-4-carboxamide is a key feature for the optimization of non-covalent interactions to achieve high binding affinity and selectivity for a target protein. The rational modulation of these interactions is a cornerstone of modern drug discovery and chemical biology. Fluorine's unique properties—high electronegativity, low polarizability, and small van der Waals radius—allow it to participate in a range of non-covalent interactions that can be fine-tuned.

The position of the fluorine atoms on the biphenyl rings significantly influences the molecule's conformational preferences and its ability to form specific interactions. By altering the substitution pattern (e.g., 4',2- vs. 2',6'-), researchers can control the dihedral angle between the phenyl rings, which in turn affects how the molecule fits into a binding pocket. This steric and conformational control is crucial for achieving selectivity for a specific protein target over closely related ones.

Key non-covalent interactions involving fluorine that can be optimized include:

Hydrogen Bonds: While organic fluorine is a weak hydrogen bond acceptor, these interactions can still contribute to binding affinity and specificity, particularly with strong hydrogen bond donors like the backbone N-H of proteins. The strength of these bonds is typically in the range of 0.5-1.5 kcal/mol.

Halogen Bonds: Under certain geometric conditions, the fluorine atom can act as a halogen bond acceptor, interacting with electron-rich atoms.

Orthogonal Dipole-Dipole Interactions: The C-F bond possesses a strong dipole moment. The interaction of this dipole with other polar groups in the binding site, such as carbonyls, can be stabilizing and is highly dependent on the geometry of the interaction.

Hydrophobic Interactions: Fluorine substitution can enhance hydrophobic interactions. Perfluorinated segments of a molecule are known to be both hydrophobic and lipophobic, leading to unique partitioning behavior that can be exploited in ligand design. Studies have shown that the contribution of a CF₂ group to binding energy can be greater than that of a CH₂ group. nih.govacs.org

The following table provides a summary of key non-covalent interactions involving fluorine and their characteristics, which are critical for the optimization of binding selectivity.

| Interaction Type | Interacting Partner in Protein | Typical Energy (kcal/mol) | Significance in Selectivity Optimization |

| Hydrogen Bond (C-F···H-N/O) | Amide backbone (N-H), Hydroxyl groups (O-H) | ~0.5 - 1.5 | Weak but highly directional, can provide fine-tuning of ligand orientation for selectivity. |

| Dipole-Dipole (C-F···C=O) | Carbonyl groups in backbone or side chains | ~1.0 - 2.5 | Dependent on the precise alignment of dipoles; subtle changes in ligand structure can disrupt or enhance these interactions. |

| Fluorine-Aromatic | Phenylalanine, Tyrosine, Tryptophan residues | ~1.0 - 2.0 | Interaction between the electron-rich aromatic ring and the partially negative fluorine atom, contributing to binding affinity. |

| Enhanced Hydrophobic | Aliphatic amino acid side chains (e.g., Leu, Ile, Val) | Variable | Fluorination can increase the hydrophobic character of a ligand, promoting its interaction with nonpolar pockets and displacing water molecules. nih.govacs.org |

By systematically modifying the fluorination pattern and other substituents on the biphenyl carboxamide scaffold, researchers can conduct detailed structure-activity relationship (SAR) studies. mdpi.com This allows for the mapping of the energetic contributions of different non-covalent interactions, leading to the design of ligands with optimized affinity and selectivity for their intended biological target.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Pathways for Chiral Derivatives

Due to the substitution pattern at the 2 and 2' positions of the biphenyl (B1667301) core, 4',2-Difluorobiphenyl-4-carboxamide and its derivatives can exhibit axial chirality, a form of stereoisomerism arising from restricted rotation around the C-C single bond connecting the two phenyl rings. The development of synthetic methods that can control this axial chirality is a significant and largely unexplored area of research for this class of compounds.

Future work should focus on atroposelective synthesis, which aims to selectively produce one atropisomer over the other. nih.gov This can be achieved through various strategies, including:

Transition-metal-catalyzed cross-coupling reactions: Employing chiral ligands in reactions such as Suzuki-Miyaura coupling can induce asymmetry during the formation of the biaryl bond. researchgate.net

Organocatalysis: Chiral phosphoric acids and other organocatalysts have proven effective in catalyzing the asymmetric arylation of naphthols and related compounds, a strategy that could be adapted for the synthesis of chiral biphenyls. acs.org

Chirality transfer: Utilizing a chiral auxiliary attached to one of the precursors can guide the stereochemical outcome of the biphenyl bond formation.

The successful development of such stereoselective pathways would enable the synthesis of enantiomerically pure derivatives of 4',2-Difluorobiphenyl-4-carboxamide, which is crucial for evaluating their potential in applications where chirality is a key determinant of function, such as in chiral recognition or as active pharmaceutical ingredients.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The conformational flexibility of the biphenyl linkage in 4',2-Difluorobiphenyl-4-carboxamide gives rise to dynamic processes that are amenable to study by advanced spectroscopic techniques. A deeper understanding of these dynamics is essential for elucidating structure-property relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying these dynamic processes in solution. Future research could employ a range of advanced NMR experiments, including:

Dynamic NMR (DNMR): By monitoring NMR spectra at different temperatures, it is possible to determine the energy barriers to rotation around the biphenyl bond. mdpi.com

Exchange Spectroscopy (EXSY): This two-dimensional NMR technique can be used to identify and quantify the exchange between different conformational isomers. mdpi.com

¹⁹F NMR: The presence of two fluorine atoms in different chemical environments provides sensitive probes for monitoring conformational changes and interactions with other molecules. nih.gov

These experimental approaches, when combined with computational modeling, can provide a detailed picture of the conformational landscape and dynamic behavior of 4',2-Difluorobiphenyl-4-carboxamide and its derivatives.

Integration of Machine Learning and AI in Predictive Molecular Design

The vast chemical space of possible derivatives of 4',2-Difluorobiphenyl-4-carboxamide makes traditional, serial synthesis and testing inefficient. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery of new molecules with desired properties. arxiv.orgresearchgate.net

Future research in this area could focus on developing and applying ML models to predict a range of properties for virtual libraries of 4',2-Difluorobiphenyl-4-carboxamide derivatives. acellera.comnih.gov This could include:

Quantitative Structure-Activity Relationship (QSAR) models: These models can be trained to predict biological activity based on molecular structure.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: ML models can be used to forecast the pharmacokinetic and toxicological profiles of new compounds, aiding in the early stages of drug discovery. acellera.com

Prediction of physicochemical properties: Properties such as solubility, lipophilicity, and melting point can be predicted to guide the selection of candidates for synthesis.

By integrating ML and AI into the design-synthesis-test cycle, researchers can more efficiently navigate the chemical space and prioritize the synthesis of compounds with the highest probability of success.

Exploration of Solid-State Forms and Co-crystallization Strategies

The solid-state properties of a compound are critical for its application in pharmaceuticals and materials science. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact properties such as solubility and stability. researchgate.net Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, offers a strategy to modify these properties in a controlled manner.

A systematic investigation of the solid-state forms of 4',2-Difluorobiphenyl-4-carboxamide is a promising avenue for future research. This would involve:

Polymorph screening: Employing a variety of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) to identify and characterize different polymorphic forms. veranova.com

Co-crystal screening: Systematically exploring the formation of co-crystals with a range of pharmaceutically acceptable co-formers. nih.govnih.gov The carboxamide group in 4',2-Difluorobiphenyl-4-carboxamide is a strong hydrogen bond donor and acceptor, making it an excellent candidate for co-crystal formation. rsc.org

The discovery of new polymorphs or co-crystals of 4',2-Difluorobiphenyl-4-carboxamide could lead to solid forms with improved physicochemical properties, which would be highly valuable for its further development.

Investigation of the Compound's Role in Emerging Fields

The unique structural features of 4',2-Difluorobiphenyl-4-carboxamide suggest its potential for application in a variety of emerging scientific fields.

Photoactive Materials: Biphenyl derivatives have been incorporated into photoresponsive materials, such as liquid crystals and polymers. nih.govtandfonline.com The electronic properties of the biphenyl system can be tuned by substitution, and the introduction of fluorine atoms can further modify these properties. Future research could explore the synthesis of derivatives of 4',2-Difluorobiphenyl-4-carboxamide with photo-switchable moieties to create novel photoactive materials.

Responsive Systems: The incorporation of fluorinated compounds into polymers can lead to stimuli-responsive materials. nih.govnih.gov These materials can undergo changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. rsc.orgyoutube.com The fluorine atoms in 4',2-Difluorobiphenyl-4-carboxamide could serve as sensitive probes for ¹⁹F MRI, allowing for the non-invasive monitoring of these responsive systems.

By exploring the potential of 4',2-Difluorobiphenyl-4-carboxamide in these emerging fields, new applications and scientific insights can be uncovered.

Q & A

Q. How to align research on this compound with ethical guidelines for novel fluorinated therapeutics?

- Methodology : Embed studies within bioethical frameworks:

- Green Chemistry Principles : Minimize HF usage via safer fluorinating agents (e.g., Selectfluor).

- FAIR Data Compliance : Share synthetic routes on platforms like Open Synthesis Network.

- Preclinical Transparency : Disclose negative results in repositories like Figshare to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.